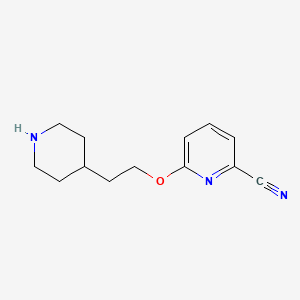
6-(2-Piperidin-4-ylethoxy)pyridine-2-carbonitrile
Übersicht
Beschreibung
6-(2-Piperidin-4-ylethoxy)pyridine-2-carbonitrile is a chemical compound with the molecular formula C13 H17 N3 O . It has a molecular weight of 231.298 . This compound is provided by Amerigo Scientific, a specialist distributor serving life science .
Molecular Structure Analysis
The molecular structure of 6-(2-Piperidin-4-ylethoxy)pyridine-2-carbonitrile consists of a pyridine ring attached to a piperidine ring via an ethoxy linker . The pyridine ring carries a carbonitrile group at the 2-position .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Novel derivatives of pyridine, including 6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile, have been synthesized and characterized using methods like NMR, MS, and X-ray crystallography. These studies are fundamental in understanding the chemical and structural properties of such compounds (Wu Feng, 2011).
Antimicrobial Activity
- Some pyridine carbonitrile derivatives have been investigated for their antimicrobial properties. Research shows that compounds like 4-amino-6-(piperidin-1-yl)pyrimidine-5-carbonitrile exhibit significant in vitro antimicrobial activity against various bacterial and fungal strains (Radhika Bhat & N. Begum, 2021).
Potential as Inhibitors
- Pyridine derivatives have been studied for their potential as inhibitors. For example, compounds with a piperidine ring have been analyzed for their ability to inhibit Nicotinamidephosphoribosyltransferase (NAMPT), a key enzyme in apoptosis sensitivity. Such studies are crucial for developing new therapeutic strategies (M. Venkateshan et al., 2019).
Structural and Spectroscopic Analysis
- Pyridine derivatives have undergone extensive structural and spectroscopic analyses. Studies have explored their crystal structure, IR and electronic spectroscopy, and UV–vis absorption and fluorescence spectroscopy, providing insights into their physical and chemical behavior (M. Cetina et al., 2010).
Antibacterial and Antioxidant Activities
- Research into pyridine-3-carbonitrile derivatives has shown that they possess notable antibacterial and antioxidant activities. This indicates their potential utility in pharmaceutical applications where such properties are desirable (N. Hamdi, 2016).
Novel Synthesis Methods
- Innovative synthesis methods for pyridine derivatives have been developed. These methods are crucial for the efficient production of these compounds, which can be used in various scientific and industrial applications (J. Svoboda & J. Paleček, 1995).
Eigenschaften
IUPAC Name |
6-(2-piperidin-4-ylethoxy)pyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c14-10-12-2-1-3-13(16-12)17-9-6-11-4-7-15-8-5-11/h1-3,11,15H,4-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOKAJOPBYHZQLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCOC2=CC=CC(=N2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-Piperidin-4-ylethoxy)pyridine-2-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![Benzyl 6-hydroxy-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B1406277.png)

amino]acetic acid](/img/structure/B1406280.png)

![N,N-dimethyl-1-[6-(trifluoromethyl)pyridin-3-yl]piperidin-4-amine](/img/structure/B1406284.png)

